1-(4-Bromophenyl)propan-1-amine hydrochloride physical and chemical properties
1-(4-Bromophenyl)propan-1-amine hydrochloride physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)propan-1-amine hydrochloride is a primary amine hydrochloride salt with potential applications in pharmaceutical research and as a building block in organic synthesis. Its structure, featuring a bromophenyl group, suggests its utility as an intermediate in the synthesis of more complex molecules, potentially including pharmacologically active compounds. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, a detailed analytical methodology, and essential safety information.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(4-Bromophenyl)propan-1-amine hydrochloride is crucial for its application in research and development. These properties dictate its solubility, stability, and suitability for various chemical reactions and analytical methods.
| Property | Value | Source |
| CAS Number | 90485-18-0 | [1] |
| Molecular Formula | C₉H₁₃BrClN | [1][2] |
| Molecular Weight | 250.56 g/mol | [1][2] |
| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |
| Melting Point | Not explicitly available. Likely a crystalline solid with a melting point above 200 °C, typical for amine hydrochlorides. | General knowledge |
| Solubility | Soluble in water and methanol. Limited solubility in non-polar organic solvents. | General knowledge of amine hydrochlorides[3] |
| Storage | Store in an inert atmosphere at room temperature.[2] | [2] |
Spectral Data Summary
While publicly available spectra for this specific compound are limited, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the bromophenyl ring (typically in the range of 7.0-7.6 ppm), a multiplet for the methine proton adjacent to the amine and the phenyl ring, a multiplet for the methylene protons of the propyl chain, and a triplet for the terminal methyl group. The amine protons may appear as a broad singlet.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbon atoms of the bromophenyl ring, with the carbon attached to the bromine atom being significantly influenced. The aliphatic carbons of the propanamine chain will also have characteristic chemical shifts.
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Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak corresponding to the free base (C₉H₁₂BrN) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine salt (typically a broad band in the region of 2400-3200 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
Chemical Properties and Reactivity
1-(4-Bromophenyl)propan-1-amine hydrochloride, as a primary amine salt, exhibits reactivity characteristic of this functional group.
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Acidity/Basicity: The ammonium group is acidic and will react with bases to liberate the free amine, 1-(4-bromophenyl)propan-1-amine. The free amine is basic and can react with acids to reform the salt.
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Nucleophilicity of the Free Amine: The corresponding free amine is a nucleophile and can participate in various reactions, including acylation, alkylation, and condensation reactions.
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Reactions of the Aryl Bromide: The bromo-substituent on the phenyl ring can undergo reactions typical of aryl halides, such as Suzuki, Heck, and Sonogashira cross-coupling reactions, allowing for further functionalization of the molecule.
Chemical Reactivity Overview
Caption: Key reactions of 1-(4-Bromophenyl)propan-1-amine hydrochloride.
Synthesis Protocol: Reductive Amination
A common and effective method for the synthesis of primary amines is the reductive amination of a corresponding ketone. The following is a plausible, detailed protocol for the synthesis of 1-(4-Bromophenyl)propan-1-amine hydrochloride from 1-(4-bromophenyl)propan-1-one.
Step 1: Formation of the Imine and In Situ Reduction
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-(4-bromophenyl)propan-1-one (1.0 equivalent) in anhydrous methanol (approximately 0.5 M).
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Amine Source: Add ammonium acetate (10 equivalents) to the solution. The large excess of the ammonia source drives the equilibrium towards the formation of the imine.
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Reducing Agent: Cool the mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise to the stirred solution. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the ketone.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
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Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add ethyl acetate to the aqueous residue and basify with a saturated aqueous solution of sodium bicarbonate to deprotonate the amine hydrochloride and extract the free amine into the organic layer.
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Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.
Step 2: Formation of the Hydrochloride Salt
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Salt Formation: Dissolve the crude 1-(4-bromophenyl)propan-1-amine in a minimal amount of diethyl ether or ethyl acetate.
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Acidification: Slowly add a solution of hydrochloric acid in diethyl ether (2 M) dropwise with stirring until precipitation is complete.
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Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(4-Bromophenyl)propan-1-amine hydrochloride.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 1-(4-Bromophenyl)propan-1-amine hydrochloride.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
A robust and reliable analytical method is essential for determining the purity and concentration of 1-(4-Bromophenyl)propan-1-amine hydrochloride. The following is a representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method that can be adapted and validated for this purpose.
Chromatographic Conditions
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Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
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Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing over time to elute the compound. For example:
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0-2 min: 5% B
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2-15 min: 5% to 95% B
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15-17 min: 95% B
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17-18 min: 95% to 5% B
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18-20 min: 5% B
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV at 220 nm and 254 nm.
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Injection Volume: 10 µL.
Sample Preparation
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Standard Solution: Accurately weigh a known amount of 1-(4-Bromophenyl)propan-1-amine hydrochloride reference standard and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
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Sample Solution: Prepare the sample to be analyzed at a similar concentration in the same diluent.
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Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
Method Validation
For use in a regulated environment, this method must be validated according to ICH guidelines. Key validation parameters include:
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Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
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Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
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Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
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Accuracy: The closeness of the test results obtained by the method to the true value.
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Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
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Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
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Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
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Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
HPLC Analysis Workflow
Caption: General workflow for HPLC analysis.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 1-(4-Bromophenyl)propan-1-amine hydrochloride. The following information is based on general knowledge of similar amine hydrochlorides and should be supplemented with a thorough review of a specific Safety Data Sheet (SDS) for this compound.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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First Aid:
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Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
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Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
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Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
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Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.
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Storage: Keep the container tightly closed in a dry and well-ventilated place. Store under an inert atmosphere.[2]
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Disposal: Dispose of in accordance with local, state, and federal regulations.
References
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New Journal of Chemistry Supporting Information. (n.d.). Retrieved from [Link]
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Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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1-(4-Bromophenyl)propan-1-amine hcl. (n.d.). Lead Sciences. Retrieved from [Link]
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1-(4-BROMOPHENYL)-3-(DIMETHYLAMINO)-1-PROPANONE. (n.d.). SpectraBase. Retrieved from [Link]
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13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... (n.d.). ResearchGate. Retrieved from [Link]
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1-(4-bromophenyl)propan-1-amine hydrochloride (C9H12BrN). (n.d.). PubChemLite. Retrieved from [Link]
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90485-18-0|1-(4-Bromophenyl)propan-1-amine Hydrochloride. (n.d.). BIOFOUNT. Retrieved from [Link]
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1-Propanone, 1-(4-bromophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]
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Multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). CIPAC. Retrieved from [Link]
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Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal. Retrieved from [Link]
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Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved from [Link]
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Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. (2024). Journal of Chemical Health Risks. Retrieved from [Link]
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13C NMR of 1-Propanol. (n.d.). Retrieved from [Link]
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First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. (2025). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
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Phenyl propanolamine hydrochloride. (n.d.). NIST WebBook. Retrieved from [Link]
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4-Bromophenyl ether. (n.d.). NIST WebBook. Retrieved from [Link]
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amine, N-acetyl-. (n.d.). SpectraBase. Retrieved from [Link]
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1-(4-Bromophenyl)ethanol(CAS# 5391-88-8). (n.d.). Angene Chemical. Retrieved from [Link]
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4-Bromo-alpha-ethylbenzenemethanol. (n.d.). PubChem. Retrieved from [Link]
